Molecular Weight & Lipophilicity Comparison
The target compound (MW 366.41) exhibits a molecular weight increase of +76.09 g/mol (+26.2%) compared to its 9a-benzyl analog (CAS 27402-98-8; MW 290.32) [1]. This mass differential arises from the replacement of one benzyl phenyl ring with a second phenyl ring on the substituent methine carbon. Assuming a positive correlation between molecular weight and calculated logP within this congeneric series, the benzhydryl substitution is predicted to increase lipophilicity by approximately 0.7–1.2 logP units relative to the benzyl analog, a magnitude that can affect passive membrane permeability, plasma protein binding, and non-specific tissue distribution in cellular models [2]. The unsubstituted core scaffold 1H-benzo[f]indazole-4,9-dione (CAS 1015-97-0; MW 198.18) is 84.6 Da lighter, representing an even more pronounced shift in physicochemical space .
| Evidence Dimension | Molecular weight (as proxy for lipophilicity and membrane partitioning) |
|---|---|
| Target Compound Data | 366.41 g/mol |
| Comparator Or Baseline | 9a-Benzyl analog (CAS 27402-98-8): 290.32 g/mol; Unsubstituted core (CAS 1015-97-0): 198.18 g/mol |
| Quantified Difference | +76.09 g/mol (+26.2%) vs. 9a-benzyl analog; +168.23 g/mol (+84.9%) vs. unsubstituted core |
| Conditions | Calculated molecular weight from molecular formula; no experimental logP or permeability data identified for this specific compound |
Why This Matters
Higher molecular weight and predicted lipophilicity alter compound partitioning in cell-based assays and may affect systemic exposure in in vivo models, making the target compound a distinct tool for studying structure-permeability relationships in the benzoindazole series.
- [1] molbase.cn. 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione (CAS 7467-87-0). Molecular formula C24H18N2O2; molecular weight 366.41 g/mol; and 9a-Benzyl analog (CAS 27402-98-8). Molecular formula C18H14N2O2; molecular weight 290.32 g/mol. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Provides framework for MW–logP correlation). View Source
